molecular formula C17H28O4 B13403049 Arteether, 3-desoxy-

Arteether, 3-desoxy-

Cat. No.: B13403049
M. Wt: 296.4 g/mol
InChI Key: QNIBYSJOIWYARP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Arteether, 3-desoxy- is synthesized from dihydroartemisinin. The process involves the etherification of dihydroartemisinin with ethanol in the presence of a Lewis acid catalyst . This reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of arteether involves large-scale synthesis using similar methods. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent quality and output .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 3-desoxy-arteether, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves semi-synthetic derivatization of artemisinin precursors. Key steps include hydrogenation, epoxidation, and etherification. Reaction temperature (e.g., 25–40°C) and catalyst selection (e.g., BF₃·Et₂O for etherification) critically affect stereochemical outcomes .
  • Data Consideration : Optimize parameters using HPLC (C18 column, mobile phase: acetonitrile/water) to monitor intermediates. Yield variations (±15%) may arise from moisture sensitivity of intermediates .

Q. What is the proposed mechanism of action of 3-desoxy-arteether against Plasmodium species, and how does it differ from artemisinin derivatives?

  • Methodological Answer : Investigate via in vitro heme-binding assays and redox cycling studies. Compare IC₅₀ values in parasite growth inhibition assays (e.g., SYBR Green I-based fluorescence) against artemether and dihydroartemisinin .
  • Data Contradiction : Some studies report reduced oxidative stress activation in 3-desoxy derivatives, conflicting with traditional heme-activated models. Reconcile by conducting electron paramagnetic resonance (EPR) to detect radical species .

Q. How should researchers handle 3-desoxy-arteether in laboratory settings to mitigate reproductive toxicity risks?

  • Methodological Answer : Adhere to GHS Category 2 guidelines: use fume hoods, wear nitrile gloves (≥0.11 mm thickness), and avoid prolonged skin contact. Store in airtight containers at 2–8°C with desiccants to prevent hydrolysis .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported in vivo efficacy of 3-desoxy-arteether across murine malaria models?

  • Methodological Answer :

Standardize parasite inoculum (e.g., P. berghei ANKA strain, 1×10⁶ infected RBCs).

Control for pharmacokinetic variables: administer via intraperitoneal injection (10 mg/kg, once daily) and measure plasma half-life using LC-MS/MS .

Compare survival curves and parasitemia reduction rates across studies with meta-analysis (Cochran’s Q-test for heterogeneity) .

Q. How can researchers design a structure-activity relationship (SAR) study to identify critical functional groups in 3-desoxy-arteether for antimalarial activity?

  • Methodological Answer :

  • Step 1 : Synthesize analogs with modifications at C-10 (e.g., alkylation, fluorination).
  • Step 2 : Assess in vitro potency against chloroquine-resistant P. falciparum (Dd2 strain) using a 72-hour lactate dehydrogenase assay.
  • Step 3 : Perform molecular docking (AutoDock Vina) to compare binding energies in the PfATP6 receptor binding pocket .
    • Key Challenge : Differentiate steric effects from electronic contributions using Hammett substituent constants .

Q. What analytical techniques are most robust for characterizing degradation products of 3-desoxy-arteether under accelerated stability conditions?

  • Methodological Answer :

  • For Hydrolysis Products : Use UPLC-QTOF-MS with ESI+ ionization (m/z 250–600 range) and compare fragmentation patterns with NIST library.
  • For Oxidative Degradation : Employ ¹H-NMR (500 MHz, DMSO-d₆) to detect peroxide formation or C-3 epimerization .
    • Data Table :
Condition (40°C/75% RH)Major DegradantProposed Structure
1 weekm/z 307.2C-10 dealkylated
4 weeksm/z 323.1Epoxide ring-opened

Q. Guidance for Addressing Research Gaps

Q. How to validate conflicting reports on 3-desoxy-arteether’s cross-resistance with artemisinin-based combination therapies (ACTs)?

  • Methodological Answer :

Isolate P. falciparum field strains with kelch13 mutations (e.g., C580Y).

Perform ex vivo ring-stage survival assays (RSA₀–3h) with 700 nM 3-desoxy-arteether.

Compare survival rates (±SEM) to artemisinin controls; use ANOVA with post-hoc Tukey test .

Q. What in silico approaches can prioritize 3-desoxy-arteether analogs for synthesis to improve metabolic stability?

  • Methodological Answer :

  • Predict CYP3A4-mediated metabolism using StarDrop’s P450 Module.
  • Apply QikProp to calculate logP (target: 2.5–3.5) and PSA (<90 Ų) for blood-brain barrier penetration .

Key Citations for Further Reading :

  • Safety protocols for reproductive toxicants .
  • Analytical validation of degradation pathways .
  • Comparative efficacy study design .

Properties

Molecular Formula

C17H28O4

Molecular Weight

296.4 g/mol

IUPAC Name

10-ethoxy-1,5,9-trimethyl-11,14,15-trioxatetracyclo[10.2.1.04,13.08,13]pentadecane

InChI

InChI=1S/C17H28O4/c1-5-18-14-11(3)13-7-6-10(2)12-8-9-16(4)20-15(19-14)17(12,13)21-16/h10-15H,5-9H2,1-4H3

InChI Key

QNIBYSJOIWYARP-UHFFFAOYSA-N

Canonical SMILES

CCOC1C(C2CCC(C3C24C(O1)OC(O4)(CC3)C)C)C

Origin of Product

United States

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